
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . Sulfonamides have a sulfur atom bonded to an amide group, and they are known for their antibacterial activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized through the reaction of sulfonyl chlorides with amines . The reaction conditions usually involve an organic solvent and a base to deprotonate the amine .Molecular Structure Analysis
The molecular structure of this compound would likely include a sulfonamide group attached to a chlorophenyl group and a methoxybenzene group. The exact 3D structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
Sulfonamides, in general, can undergo a variety of reactions. They can act as bases, forming salts with acids . They can also participate in nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Neuroscience and Pharmacology
The compound’s structure suggests potential applications in neuroscience and pharmacology due to its similarity to molecules that interact with neurotransmitter systems. Compounds like this can influence mood, cognition, and behavior by modulating neurotransmitter levels, particularly dopamine and norepinephrine . This could lead to therapeutic applications in mood disorders and attention deficit hyperactivity disorder (ADHD).
Medicinal Chemistry
In medicinal chemistry, the presence of a chlorophenyl group can enhance the biological activity of molecules . The methoxybenzene-sulfonamide moiety could be involved in interactions with various biological targets, potentially leading to new drug discoveries.
Drug Design
The compound’s structure, featuring a methoxybenzene-sulfonamide group, is indicative of a molecule that could be used in drug design. The nitro group, in particular, is a versatile functional group in drug design, with applications in antimicrobial therapy and cancer treatment .
Material Science
The unique structure of the compound, particularly the sulfonamide group, may find applications in material science. It could be used in the synthesis of polymers or optoelectronics materials due to its potential to interact with other molecules and form stable bonds .
Catalysis
Compounds with sulfonamide groups have been used in catalysis, especially in reactions involving alcohols, diols, and amino alcohols . This compound could potentially act as a catalyst in regioselective functionalization of diols or epoxide ring-opening reactions.
Biological Studies
Given the diverse biological activities of indole derivatives, this compound could be used in biological studies to explore its antiviral, anti-inflammatory, anticancer, and other pharmacological activities .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It is known that similar compounds can bind to their targets and induce changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent
Result of Action
Related compounds have been found to exhibit various biological activities
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-22-14-6-3-7-15(11-14)23(20,21)18-9-8-16(19)12-4-2-5-13(17)10-12/h2-7,10-11,16,18-19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHORRRJGAHFCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

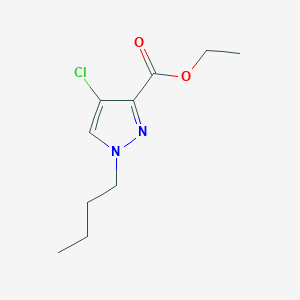
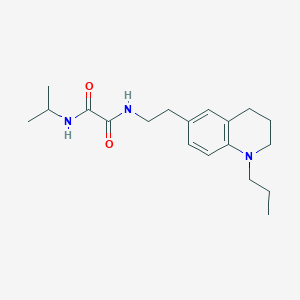
![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)
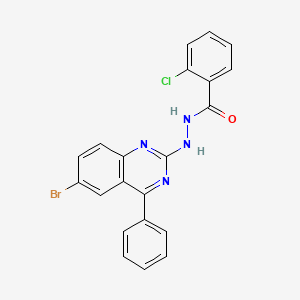
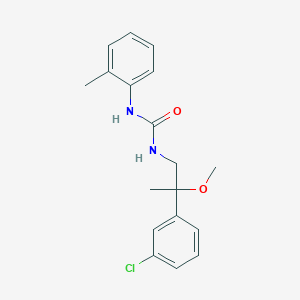
![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2747447.png)
![N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2747449.png)
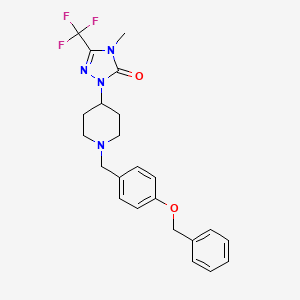
![N'-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2747451.png)
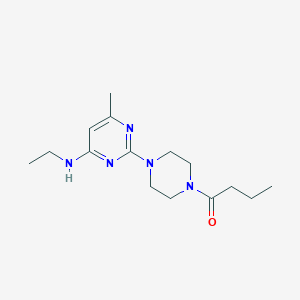

![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2747456.png)
![(3S)-methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2747459.png)
